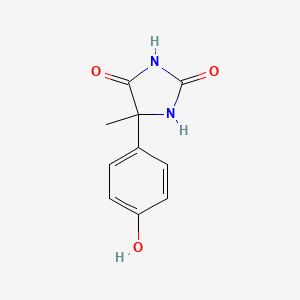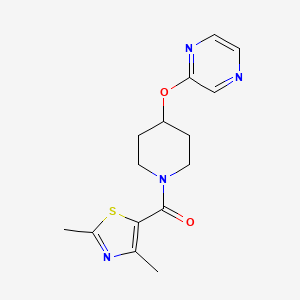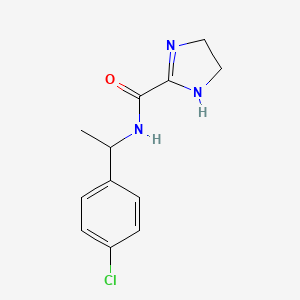
5-(4-Hydroxyphenyl)-5-methylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This typically includes the compound’s systematic name, common name, and structural formula. It may also include its uses and applications in various fields .
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and yields .Molecular Structure Analysis
This involves determining the compound’s molecular geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and spectral properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
5-(4-Hydroxyphenyl)-5-methylimidazolidine-2,4-dione derivatives have been synthesized and evaluated for their pharmacological properties. Specifically, compounds related to this chemical structure showed high affinity for serotonin receptors (5-HT1A and 5-HT2A), indicating potential as antidepressants and/or anxiolytics (Czopek et al., 2010).
Applications in Supramolecular Chemistry
Glycolurils, including derivatives of this compound, have found applications in diverse scientific fields. These include pharmacologically active compounds, explosives, gelators, and as building blocks in supramolecular chemistry, highlighting their versatility and utility across various domains (Kravchenko et al., 2018).
Corrosion Inhibition Performance
Studies have shown that derivatives of this compound can act as inhibitors for mild steel corrosion in acidic solutions. This application demonstrates its potential in materials science, particularly in protecting metals from corrosion (Yadav et al., 2015).
Antihyperglycemic Studies
Research has explored the synthesis of benzimidazole-thiazolidinedione hybrids, including derivatives of this compound, for their antihyperglycemic properties. These studies are significant in the search for new treatments for diabetes (Gutiérrez-Hernández et al., 2019).
Solid Phase Extraction of Metals
Modified activated carbons with compounds such as 5,5-diphenylimidazolidine-2,4-dione have been used for solid-phase extraction of copper and lead ions, indicating their application in environmental science and analytical chemistry (Ghaedi et al., 2008).
Relationship with Pharmacological Properties
The stereochemical configuration of 5-methylimidazolidine-2,4-dione derivatives, such as MF-8, has been linked to significant impacts on their pharmacodynamic and pharmacokinetic profiles. These findings are crucial for understanding how structural variations can influence drug efficacy and metabolism (Kucwaj-Brysz et al., 2020).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-10(8(14)11-9(15)12-10)6-2-4-7(13)5-3-6/h2-5,13H,1H3,(H2,11,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPQSNJXATVULS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclohexyl-2-methyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2884839.png)




![2-[(4-amino-6-methylpyrimidin-2-yl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2884851.png)



![9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2884855.png)


![2-(4-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2884859.png)

